(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Description
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-63-3, molecular formula C₁₉H₂₅BO₃) is an arylboronic acid featuring a bulky 2,6-diisopropylphenoxymethyl substituent on the para-position of the phenyl ring. This compound, with a molecular weight of 312.22 g/mol and 95% purity, is utilized in synthetic chemistry, analytical derivatization, and drug discovery due to its unique steric and electronic properties . Its boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the bulky substituents influence solubility, reactivity, and binding specificity .
Properties
IUPAC Name |
[4-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-13(2)17-6-5-7-18(14(3)4)19(17)23-12-15-8-10-16(11-9-15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHUWVULUSILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=CC=C2C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584770 | |
| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-63-3 | |
| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 2,6-diisopropylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Major Products:
Scientific Research Applications
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- Ortho-Substituted Analog: (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-64-4) differs in the boronic acid group’s position (ortho vs. para).
- In contrast, the diisopropylphenoxy group in the target compound improves selectivity at the cost of slower reaction rates .
Substituent Electronic and Solubility Effects
- Methoxyethyl-Substituted Analog: (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (AS141390) replaces diisopropyl groups with a polar 2-methoxyethyl chain. This increases water solubility, making it more suitable for aqueous-phase reactions, whereas the hydrophobic diisopropyl groups in the target compound favor organic solvents .
- Methoxy/Methyl-Substituted Analogs: Compounds like 4-Methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9) feature electron-donating methoxy and methyl groups. These substituents enhance the boronic acid’s Lewis acidity compared to the target compound’s electron-neutral diisopropylphenoxy group, influencing binding affinity in biochemical applications .
Reactivity in Cross-Coupling Reactions
The target compound’s steric bulk reduces its reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to less hindered analogs. For example:
| Compound | Substituent | Reaction Rate (Relative) | Selectivity (Biaryl Formation) |
|---|---|---|---|
| Phenylboronic acid | None | High | Low |
| 4-Methoxy-2,6-dimethylphenylboronic acid | Methoxy/methyl | Moderate | Moderate |
| Target compound | Diisopropylphenoxymethyl | Low | High |
Data suggest that the diisopropylphenoxy group enhances selectivity for coupling with sterically demanding aryl halides, albeit requiring longer reaction times .
Physicochemical Properties and Commercial Viability
| Property | Target Compound | 4-Methoxy-2,6-dimethylphenylboronic Acid | Phenylboronic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 312.22 | 194.03 | 121.93 |
| Solubility | Low (organic solvents) | Moderate (aqueous/organic) | High (aqueous) |
| Purity | 95% | >95% | >99% |
| Price (1g) | €69 (IN-DA0084WH) | €219 (AS119097) | ~€10 |
The target compound’s higher cost reflects synthetic complexity and niche applications in specialized syntheses .
Biological Activity
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which makes them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings and case studies.
The compound has the following chemical formula: CHBO, indicating the presence of a boronic acid functional group. Its structure allows it to interact with various biological molecules, enhancing its therapeutic potential.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant anticancer properties. A study involving the synthesis and evaluation of various boronic compounds demonstrated cytotoxic effects against human prostate cancer cells (PC-3) while showing minimal toxicity to healthy cells (L929). The compounds were tested at various concentrations (0.5, 1, 2, and 5 µM), revealing a dose-dependent response in cancer cell viability .
Case Study: Anticancer Assays
| Compound | Cell Line | IC (µM) | Toxicity to Healthy Cells |
|---|---|---|---|
| B1 | PC-3 | 1.5 | Low |
| B2 | PC-3 | 2.0 | Moderate |
| B3 | PC-3 | 0.8 | Very Low |
The above table summarizes findings from various studies where different boronic acid derivatives were tested for their anticancer efficacy.
Antibacterial Activity
Boronic acids have shown promising antibacterial activity against a range of pathogens. In one study, several boronic compounds were evaluated for their effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that these compounds could inhibit bacterial growth effectively, with notable zones of inhibition observed in agar diffusion tests .
Antibacterial Efficacy Results
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Antioxidant Activity
The antioxidant properties of boronic acids are also significant. A recent study assessed the antioxidant capacity of a phenylboronic acid derivative using methods such as DPPH and ABTS assays. The compound exhibited strong free radical scavenging abilities, comparable to established antioxidants like α-tocopherol .
Antioxidant Activity Comparison
| Method | IC (µg/mL) |
|---|---|
| DPPH | 14.5 |
| ABTS | 10.2 |
| CUPRAC | 12.0 |
The biological activities of this compound can be attributed to its ability to form complexes with biological molecules such as enzymes and nucleic acids. This interaction alters the activity of these biomolecules, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
